N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Amination Reaction: The 5-chloropyridin-2-yl group is introduced via an amination reaction, where the thiazole derivative reacts with 5-chloropyridine in the presence of a suitable base.
Acylation: The final step involves the acylation of the amine group with 4-bromo-2-methylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It may be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-methylphenyl)-2-(2-aminothiazol-4-yl)acetamide: Lacks the 5-chloropyridin-2-yl group, which may affect its biological activity.
N-(4-bromo-2-methylphenyl)-2-(2-(pyridin-2-yl)amino)thiazol-4-yl)acetamide: Similar structure but without the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is unique due to the presence of both the 5-chloropyridin-2-yl and thiazole groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4OS/c1-10-6-11(18)2-4-14(10)22-16(24)7-13-9-25-17(21-13)23-15-5-3-12(19)8-20-15/h2-6,8-9H,7H2,1H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHIBGBQDNMXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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